molecular formula C15H15BrO5 B2744692 Propan-2-yl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-35-4

Propan-2-yl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2744692
CAS No.: 308295-35-4
M. Wt: 355.184
InChI Key: IZMLSNBWVXZXLD-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the bromination of 2-methylbenzofuran, followed by esterification and acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

    Thymol (2-isopropyl-5-methylphenol): Known for its antimicrobial properties.

    Carvacrol (2-methyl-5-(propan-2-yl)phenol): Exhibits similar biological activities.

Properties

IUPAC Name

propan-2-yl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO5/c1-7(2)19-15(18)14-8(3)20-12-6-11(16)13(5-10(12)14)21-9(4)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMLSNBWVXZXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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